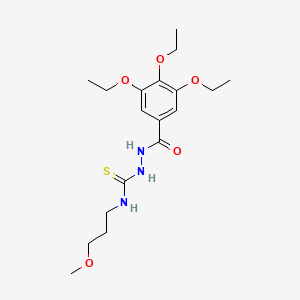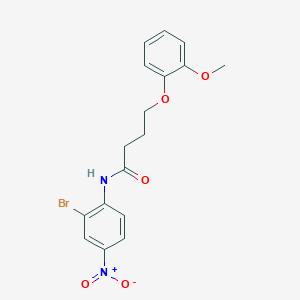
N-(3-methoxypropyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide
Overview
Description
N-(3-methoxypropyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, also known as TEBP or TEBP-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(3-methoxypropyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide-1 has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound-1 has been shown to protect against oxidative stress and neuroinflammation. In antimicrobial activity, this compound-1 has been shown to exhibit potent antibacterial and antifungal activity.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide-1 is not fully understood. However, it has been suggested that this compound-1 may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation, as well as by scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound-1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound-1 has been shown to induce apoptosis and inhibit cell growth and proliferation. In the brain, this compound-1 has been shown to protect against oxidative stress and neuroinflammation. In bacteria and fungi, this compound-1 has been shown to exhibit potent antimicrobial activity.
Advantages and Limitations for Lab Experiments
N-(3-methoxypropyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide-1 has several advantages for lab experiments, including its potent activity against cancer cells and bacteria/fungi, as well as its potential neuroprotective effects. However, this compound-1 also has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for N-(3-methoxypropyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide-1 research. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Another potential direction is to optimize its synthesis method to improve its yield and purity. Additionally, this compound-1 could be further studied for its potential applications in other fields, such as cardiovascular disease and inflammation.
properties
IUPAC Name |
1-(3-methoxypropyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5S/c1-5-24-14-11-13(12-15(25-6-2)16(14)26-7-3)17(22)20-21-18(27)19-9-8-10-23-4/h11-12H,5-10H2,1-4H3,(H,20,22)(H2,19,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLFXNDYIJTRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4120012.png)


![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4120056.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120071.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4120075.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120077.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]amino}benzoate](/img/structure/B4120103.png)
![N-(4-sec-butylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4120106.png)
![ethyl 5-benzyl-2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4120116.png)

![1,1'-[3-(2-naphthylsulfonyl)-1,2-propanediyl]dipyrrolidine](/img/structure/B4120125.png)